tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate
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Overview
Description
tert-Butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate is a complex organic compound that features a tert-butyl group, a dimethylsilyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a brominated indole derivative.
Formylation: The precursor undergoes Vilsmeier formylation to introduce a formyl group at a specific position.
Reduction: The formyl group is reduced to an alcohol using sodium borohydride in methanol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Formyl Group: A formyl group is introduced into the protected compound using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at low temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups within the molecule.
Substitution: Substitution reactions can replace certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound shares structural similarities and is used as a precursor to biologically active natural products.
tert-Butyl (3-hydroxypropyl)carbamate: Another compound with a tert-butyl group and carbamate moiety, used in various chemical applications.
Uniqueness
Its ability to serve as a precursor to complex natural products and its potential therapeutic properties distinguish it from other similar compounds .
Properties
Molecular Formula |
C29H59NO4Si |
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Molecular Weight |
513.9 g/mol |
IUPAC Name |
tert-butyl N-[(E)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |
InChI |
InChI=1S/C29H59NO4Si/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(34-35(8,9)29(5,6)7)25(24-31)30-27(32)33-28(2,3)4/h22-23,25-26,31H,10-21,24H2,1-9H3,(H,30,32)/b23-22+ |
InChI Key |
BNQGEEYVRPZAHL-GHVJWSGMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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